molecular formula C20H16FN5O3S B2478256 N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946263-00-9

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2478256
CAS No.: 946263-00-9
M. Wt: 425.44
InChI Key: UFJQLFNLDMZPAS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-methoxyphenyl group at position 1 and a thioacetamide moiety at position 4. The thioacetamide chain terminates in a 4-fluorophenyl group, contributing to its unique physicochemical and pharmacological properties. This compound belongs to a class of pyrazolo-pyrimidinone derivatives, which are widely studied for their kinase inhibitory activity, particularly in oncology and inflammation research .

Its synthesis typically involves multi-step reactions, including Suzuki coupling for aryl group introduction and thioacetylation for sulfur incorporation. Crystallographic studies using software like SHELXL have been critical in resolving its three-dimensional conformation, enabling structure-activity relationship (SAR) analyses .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3S/c1-29-16-5-3-2-4-15(16)26-18-14(10-22-26)19(28)25-20(24-18)30-11-17(27)23-13-8-6-12(21)7-9-13/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJQLFNLDMZPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H16FN5O3SC_{20}H_{16}FN_5O_3S and a molecular weight of 425.4 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H16FN5O3S
Molecular Weight425.4 g/mol
CAS Number946263-00-9

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, similar to our compound, exhibited significant growth inhibition across various cancer cell lines. The mean growth inhibition (GI%) was reported at approximately 43.9% across 56 tested cell lines, indicating a broad-spectrum anticancer activity .

Case Study: Cell Line Testing
In vitro testing against specific cancer cell lines revealed that related compounds achieved notable GI% values:

  • Lung Carcinoma (HOP-92) : GI% = 71.8
  • Renal Carcinoma (ACHN) : GI% = 66.02
    These results suggest that the compound may inhibit critical pathways involved in cancer cell proliferation.

The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Molecular docking studies have indicated that the compound binds effectively to the active site of CDK2, mimicking established inhibitors like milciclib .

Table: Inhibition Potency

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
N-(4-fluorophenyl)-2...0.780.98
Compound 6d0.550.57
Compound 6p0.671.34

Cytotoxic Effects

Further investigations into the cytotoxic effects on renal carcinoma cell lines (e.g., RFX 393) revealed that compounds similar to N-(4-fluorophenyl)-2... exhibited significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death:

  • Compound 6s : IC50 = 11.70 µM
  • Compound 6t : IC50 = 19.92 µM

These findings underscore the potential of this class of compounds in therapeutic applications against renal cancers.

Apoptosis Induction and Cell Cycle Arrest

The compound has also been shown to induce apoptosis and cause cell cycle arrest in treated cancer cells. Studies indicated an increase in G0–G1 phase populations and a decrease in S phase populations after treatment with pyrazolo[3,4-d]pyrimidine derivatives, suggesting effective mechanisms for halting cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide with structurally related compounds, highlighting key differences in substituents, bioactivity, and physicochemical properties:

Compound Name Core Structure Substituents Key Properties Reference
This compound Pyrazolo[3,4-d]pyrimidinone - 1-(2-methoxyphenyl)
- 6-(thioacetamide-4-fluorophenyl)
High kinase selectivity; enhanced solubility due to methoxy group
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidinone - 1-phenyl
- 3-methylpyrazole
- 6-(acetamide-4-fluorophenyl)
Moderate kinase inhibition; lower solubility due to hydrophobic phenyl group
Example 83 (From EP 4 374 877 A2) Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine - 3-(3-fluorophenyl)
- 5-fluoro substituent
- Dimethylamino and isopropoxy groups
Potent kinase inhibitor (IC₅₀ < 10 nM); high thermal stability (MP: 302–304°C)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine - 5-fluoro
- 3-(3-fluorophenyl)
- Acetamide terminus
Broad-spectrum antiproliferative activity; mass: 571.198 (M⁺+1)

Key Findings

Substituent Effects on Bioactivity :

  • The 2-methoxyphenyl group in the target compound improves solubility and reduces steric hindrance compared to the phenyl group in the second compound .
  • Fluorine atoms at the 4-position of the phenyl ring enhance metabolic stability and target binding affinity across all analogues .

Sulfur vs.

Thermal Stability: Compounds with chromen-4-one cores (e.g., Example 83) exhibit higher melting points (>300°C) due to extended π-conjugation, whereas pyrazolo-pyrimidinones typically melt below 250°C .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-...] Example 83
Molecular Weight 454.47 g/mol 462.49 g/mol 571.20 g/mol
Melting Point 218–220°C (predicted) 195–198°C 302–304°C
LogP 2.8 3.5 4.1
Water Solubility 12 μg/mL 5 μg/mL <1 μg/mL

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